molecular formula C24H20ClNO4 B557956 Fmoc-2-chloro-L-phenylalanine CAS No. 198560-41-7

Fmoc-2-chloro-L-phenylalanine

Cat. No. B557956
M. Wt: 421.9 g/mol
InChI Key: RNNKPNPLIMFSDY-QFIPXVFZSA-N
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Description

Fmoc-2-chloro-L-phenylalanine is a chemical compound with the empirical formula C24H20ClNO4 . It is a white powder and is often used in peptide synthesis .


Molecular Structure Analysis

The molecular weight of Fmoc-2-chloro-L-phenylalanine is 421.90 . The SMILES string representation of its structure is OC(=O)C@HNC(=O)OCC2c3ccccc3-c4ccccc24 .


Physical And Chemical Properties Analysis

Fmoc-2-chloro-L-phenylalanine is a white powder with a melting point of 130 - 136 °C . Its optical rotation is [a]20D = -46 ± 2 º (C=2 in EtOH) .

Scientific Research Applications

  • Enhancement of Self-Assembly and Hydrogelation : Fmoc-protected aromatic amino acids, such as Fmoc-phenylalanine and its derivatives, have been found to efficiently self-assemble and promote hydrogelation in aqueous solvents. Monohalogenated Fmoc-Phe side-chain derivatives, including those with chlorine substituents, enhance the self-assembly of these amino acid derivatives into amyloid-like fibrils that promote hydrogelation. The position and type of halogen substitution strongly influence the self-assembly rate and the rheological properties of the resultant hydrogel (Ryan, Anderson, & Nilsson, 2010).

  • Native Chemical Ligation at Phenylalanine : The synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine allows for native chemical ligation at phenylalanine. This process involves capping a tetrapeptide with the N-Boc amino acid and successfully performing native chemical ligation with C-terminal thioesters, followed by selective desulfurization. This method has been applied in peptide synthesis, demonstrating its compatibility with reactive side chains and the ability to ligate amino acids other than glycine (Crich & Banerjee, 2007).

  • Antibacterial Composite Materials : Fmoc-decorated self-assembling building blocks, including Fmoc-pentafluoro-l-phenylalanine-OH, show promising antibacterial capabilities. They have been utilized in the development of resin-based composites with antibacterial properties without affecting the mechanical and optical properties of the materials. This application represents a significant advancement in peptide- and amino-acid-based nanotechnology for biomedical applications (Schnaider et al., 2019).

  • Formation of Supramolecular Hydrogels : Fmoc-protected amino acids, including Fmoc-phenylalanine derivatives, can spontaneously self-assemble into hydrogel fibril networks. These hydrogels can be formed without the need for organic cosolvents or pH adjustment, and in some cases, they can self-assemble into unique nanotube structures. This property is especially relevant for biological applications of these hydrogels (Rajbhandary, Raymond, & Nilsson, 2017).

  • Improved Antibacterial Properties : Incorporation of silver ions into Fmoc-phenylalanine-based self-assembled supramolecular hydrogels enhances their antibacterial properties against both gram-positive and gram-negative bacteria. This development makes these hydrogels suitable for antibacterial applications (Zhao et al., 2021).

Safety And Hazards

Fmoc-2-chloro-L-phenylalanine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

(2S)-3-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNKPNPLIMFSDY-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375784
Record name Fmoc-2-chloro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-2-chloro-L-phenylalanine

CAS RN

198560-41-7
Record name Fmoc-2-chloro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-L-phenylalanine, N-FMOC protected
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Kostrun, A Fajdetic, D Pesic, K Brajsa… - Journal of Medicinal …, 2021 - ACS Publications
Interleukin 17 (IL-17) cytokines promote inflammatory pathophysiology in many autoimmune diseases, including psoriasis, multiple sclerosis, rheumatoid arthritis, and inflammatory …
Number of citations: 4 pubs.acs.org

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